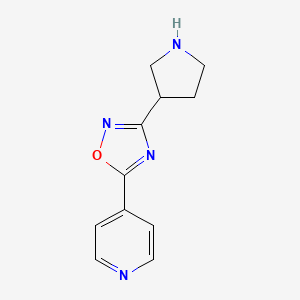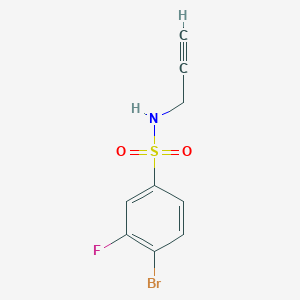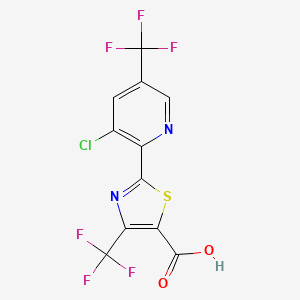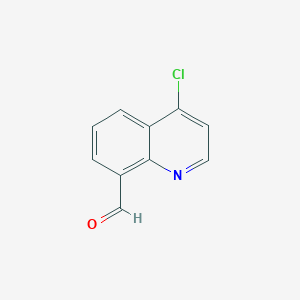
2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzonitrile
Übersicht
Beschreibung
The compound “2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzonitrile” likely belongs to the class of organic compounds known as nitriles. Nitriles are compounds containing a cyano functional group (-C≡N). The “1,3-dioxolan-2-yl” group suggests the presence of a 1,3-dioxolane ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized via nucleophilic substitution reactions or through the use of catalysts .Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring (implied by the “benzonitrile” portion of the name), a nitrile group (-C≡N), a chlorine atom, a fluorine atom, and a 1,3-dioxolane ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound were not found, similar compounds often undergo reactions such as nucleophilic substitutions, reductions, and various types of cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, density, and solubility would need to be determined experimentally. These properties are typically influenced by factors such as the functional groups present in the molecule and the molecule’s size .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzonitrile: is a valuable intermediate in the synthesis of various heterocyclic compounds. These compounds are crucial in medicinal chemistry due to their biological and pharmacological activities . The chloro and dioxolanyl groups in the molecule can undergo further chemical transformations to create complex structures found in many pharmaceuticals.
Development of Cardiovascular Agents
The compound has been used in the synthesis of polyhydroquinoline derivatives, which exhibit a wide range of biological activities. Notably, they have been studied for their potential as cardiovascular agents . The structural motif of the compound allows for the creation of molecules that can interact with biological targets involved in cardiovascular diseases.
Anticancer Research
Researchers have explored the use of this compound in the development of anticancer agents. Its ability to be incorporated into larger, biologically active molecules makes it a candidate for creating new chemotherapeutic drugs .
Antitubercular Activity
The compound’s derivatives have shown promise in antitubercular activity. Given the ongoing need for new treatments against tuberculosis, this application is particularly relevant. The compound provides a scaffold that can be modified to target the bacteria causing the disease .
Neurotrophic Treatments
In neurology, derivatives of 2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzonitrile have been investigated for their neurotrophic effects. These substances could potentially aid in the treatment of neurodegenerative diseases by promoting the growth and survival of neurons .
Organic Synthesis Methodology
This compound is also significant in the field of organic synthesis methodology. It can be used to develop new synthetic routes or improve existing ones for the construction of complex organic molecules. Its reactivity profile allows for diverse transformations, which can be harnessed to synthesize a variety of chemical entities .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO2/c11-9-6(10-14-3-4-15-10)1-2-8(12)7(9)5-13/h1-2,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLZDARSXGFKIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C(=C(C=C2)F)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1459339.png)
![2-Amino-4-bromo-benzo[b]thiophene](/img/structure/B1459343.png)

![(1S,6R)-rel-8-Acetyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1459345.png)



![2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid](/img/structure/B1459351.png)





